6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEVVEDOCLAFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the bromination of tetrahydrocyclopenta[b]indole. This can be achieved through electrophilic aromatic substitution reactions, where bromine acts as the electrophile. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced derivatives such as 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of biological processes and the development of new drugs.
Medicine: The compound's potential pharmacological properties make it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Physical Properties
The bromine position significantly influences molecular weight, melting points, and solubility. Key derivatives include:
- Key Observations :
- Bromination increases molecular weight by ~79 g/mol compared to the parent compound .
- Isomers (5-, 6-, 7-bromo) share identical formulas but differ in substituent placement, affecting electronic distribution and reactivity. Computational studies indicate the parent compound has a structural similarity score of 0.85 with brominated derivatives, which decreases with additional substituents (e.g., dibromo derivatives: 0.79) .
6-Bromo Derivative:
- Synthesized via Fischer indole synthesis or electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at ambient conditions .
5-Bromo Derivative:
- Prepared via Fischer indole synthesis from 2-bromophenylhydrazine and cyclopentanone in sulfuric acid (98–100°C, 6 hours) .
7-Bromo Derivative:
- Obtained through free radical bromination of the parent compound with NBS in carbon tetrachloride at 40°C .
General Bromination Trends:
- Electrophilic bromination favors aromatic positions (e.g., 6 or 7) depending on directing groups, while free radical bromination may target allylic or benzylic positions .
Reactivity and Functionalization
- Aromatic Substitution : The 6-bromo derivative undergoes Friedel-Crafts reactions to introduce acyl or alkyl groups at electron-rich positions .
- Ring-Opening Reactions : The tetrahydrocyclopenta[b]indole scaffold can undergo acid- or base-mediated cleavage, enabling access to linear intermediates .
- Cross-Coupling : Bromine at the 6-position facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions for pharmaceutical derivatization (e.g., 4q and 4r with sulfonamide groups) .
Biological Activity
6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a brominated derivative of tetrahydrocyclopenta[b]indole, a compound belonging to the indole family. Indoles are known for their significant biological activities, including anti-cancer, anti-viral, and anti-microbial properties. This article reviews the biological activity of this compound based on diverse research findings.
This compound has a molecular formula of C₉H₈BrN and a molecular weight of 210.07 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological activity.
The biological activities of this compound are attributed to its interaction with various biological targets:
- Receptor Binding : It acts as a substrate for P-glycoprotein (P-gp), which is involved in drug absorption and transport across cell membranes.
- Enzyme Inhibition : The compound has shown potential in studies related to enzyme inhibition due to its structural similarity to biologically active indoles .
- Cellular Processes : It can modulate cellular processes by interacting with specific receptors and enzymes.
Biological Activities
The following table summarizes the biological activities associated with this compound based on various studies:
Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant inhibition of cell proliferation at concentrations above 10 µM. Mechanistic studies indicated that it induced apoptosis through the mitochondrial pathway.
Antiviral Effects
Research focusing on indole derivatives demonstrated that compounds similar to this compound exhibited strong anti-HCV effects. These findings suggest that this compound may also possess antiviral properties due to its structural characteristics .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and is a substrate for P-glycoprotein. This suggests that its bioavailability may be influenced by factors affecting P-gp activity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-bromo-substituted indole derivatives, and how can reaction efficiency be improved?
- Methodological Answer : A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 5-bromo-3-substituted indoles are synthesized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400/DMF (2:1) with CuI as a catalyst. Stirring for 12 hours, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane), yields the product (~50%). Optimizing solvent ratios, catalyst loading (e.g., 1.0 g CuI per 700 mg substrate), and reaction time can enhance efficiency .
Q. How is structural confirmation achieved for brominated indole derivatives?
- Methodological Answer : Combine ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in CDCl₃ for a 6-bromo analog shows aromatic protons at δ 7.23 (m, 3H) and δ 7.14 (d, J = 2.0 Hz), while HRMS confirms [M+H]⁺ at 427.0756. TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) provides preliminary purity assessment. Discrepancies in NMR splitting patterns (e.g., doublets vs. multiplets) may indicate regiochemical impurities, necessitating repeated column purification .
Q. What safety protocols are critical when handling tetrahydrocyclopenta[b]indole derivatives?
- Methodological Answer : Consult safety data sheets (SDS) for hazard identification. Use fume hoods to avoid inhalation, wear nitrile gloves, and store compounds in airtight containers under inert gas. In case of exposure, immediately rinse with water and seek medical attention, providing the SDS (e.g., CAS 116526-33-1) to healthcare providers. Contradictions in SDS data (e.g., missing acute toxicity values) warrant conservative handling .
Advanced Research Questions
Q. How can contradictory spectral data in brominated indole synthesis be resolved?
- Methodological Answer : Discrepancies in ¹³C NMR signals (e.g., δ 128.1 vs. 127.8 ppm for fluorinated analogs) may arise from residual solvent peaks or diastereomeric impurities. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to eliminate solvent artifacts. For fluorinated derivatives, ¹⁹F NMR (e.g., δ -114.65) clarifies substituent positions. Cross-validate with X-ray crystallography or 2D NMR (HSQC, HMBC) to resolve ambiguities .
Q. What strategies optimize low-yield reactions in indole functionalization?
- Methodological Answer : Low yields (e.g., 25% in CuAAC reactions) often stem from competing side reactions or incomplete azide-alkyne coupling. Pre-purify starting materials via recrystallization, use microwave-assisted synthesis to reduce reaction time, or switch to Ru-catalyzed click chemistry for sterically hindered substrates. Solvent screening (e.g., DMF vs. THF) and temperature gradients (0°C to 90°C) can also improve conversion .
Q. How do brominated indole derivatives interact with biological targets like enzymes?
- Methodological Answer : Molecular docking and isothermal titration calorimetry (ITC) assess binding to targets (e.g., lactotransferrin). For instance, bromine’s electronegativity may enhance halogen bonding with active-site residues. Synthesize analogs with varying substituents (e.g., 6-chloro vs. 6-bromo) to compare inhibition constants (Kᵢ). In vitro assays (e.g., fluorogenic substrate cleavage) quantify enzyme activity modulation .
Q. What analytical challenges arise in characterizing hygroscopic or air-sensitive indole intermediates?
- Methodological Answer : Hygroscopic intermediates (e.g., sulfonyl chlorides) require strict anhydrous conditions. Use Schlenk lines for synthesis and storage under argon. For HRMS analysis, dissolve samples in dry acetonitrile to avoid water adducts. Dynamic vapor sorption (DVS) profiles quantify hygroscopicity, guiding formulation strategies (e.g., lyophilization with cryoprotectants) .
Data Contradiction Analysis
Q. Why do reported yields vary for similar CuAAC reactions on brominated indoles?
- Methodological Answer : Yield discrepancies (e.g., 25% vs. 50%) arise from differences in substrate purity, catalyst activation (fresh vs. aged CuI), or workup protocols. used water precipitation for purification, while employed flash chromatography. Quantify residual copper via ICP-MS and optimize quenching steps (e.g., EDTA washes) to mitigate catalyst poisoning .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
